N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 891867-74-6
VCID: VC11896758
InChI: InChI=1S/C19H16BrN3O4/c1-27-16-4-2-3-15(11-16)23-10-9-22(18(25)19(23)26)12-17(24)21-14-7-5-13(20)6-8-14/h2-11H,12H2,1H3,(H,21,24)
SMILES: COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C19H16BrN3O4
Molecular Weight: 430.3 g/mol

N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

CAS No.: 891867-74-6

Cat. No.: VC11896758

Molecular Formula: C19H16BrN3O4

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide - 891867-74-6

Specification

CAS No. 891867-74-6
Molecular Formula C19H16BrN3O4
Molecular Weight 430.3 g/mol
IUPAC Name N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Standard InChI InChI=1S/C19H16BrN3O4/c1-27-16-4-2-3-15(11-16)23-10-9-22(18(25)19(23)26)12-17(24)21-14-7-5-13(20)6-8-14/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key LJZRFWXQPTZAJH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br
Canonical SMILES COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br

Introduction

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multi-step reactions starting from appropriate precursors. Common methods include condensation reactions between amines and carbonyl compounds or cyclization reactions to form the pyrazine ring. Characterization is usually performed using spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and HR-MS (high-resolution mass spectrometry) .

Biological Activity

While specific biological activity data for this compound are not readily available, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For instance, derivatives of thiazolyl acetamides have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . Similarly, certain pyrazine derivatives have been explored for their anticancer properties due to their ability to interact with biological targets.

Future Research Directions

Given the limited information available on N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide, future research should focus on:

  • Synthetic Optimization: Developing efficient and cost-effective synthesis protocols.

  • Biological Evaluation: Assessing antimicrobial and anticancer activities through in vitro and in vivo studies.

  • Molecular Docking: Investigating potential binding modes with biological targets using computational tools.

These studies will provide valuable insights into the compound's potential applications and guide further development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator